

# Monitoring Therapeutic Response to [177Lu]Lu-DPI-4452: Application Notes and Protocols

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## Compound of Interest

Compound Name: DPI-4452

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

[177Lu]Lu-DPI-4452 is a promising radiopharmaceutical agent for targeted radionuclide therapy of solid tumors expressing Carbonic Anhydrase IX (CAIX).<sup>[1][2][3]</sup> CAIX is a transmembrane protein highly expressed in various hypoxic tumors, including clear cell renal cell carcinoma (ccRCC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC), with restricted expression in healthy tissues, making it an attractive therapeutic target.<sup>[1][4][5]</sup> DPI-4452 is a cyclic peptide that selectively binds to CAIX with high affinity.<sup>[1][6]</sup> When chelated with the beta-emitting radionuclide Lutetium-177, [177Lu]Lu-DPI-4452 delivers localized, cytotoxic radiation to tumor cells.<sup>[2]</sup>

This document provides detailed application notes and protocols for monitoring the therapeutic response to [177Lu]Lu-DPI-4452, leveraging its theranostic pairing with the Gallium-68 labeled imaging agent, [68Ga]Ga-DPI-4452.<sup>[2]</sup> These guidelines are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical evaluation of this novel radiopharmaceutical.

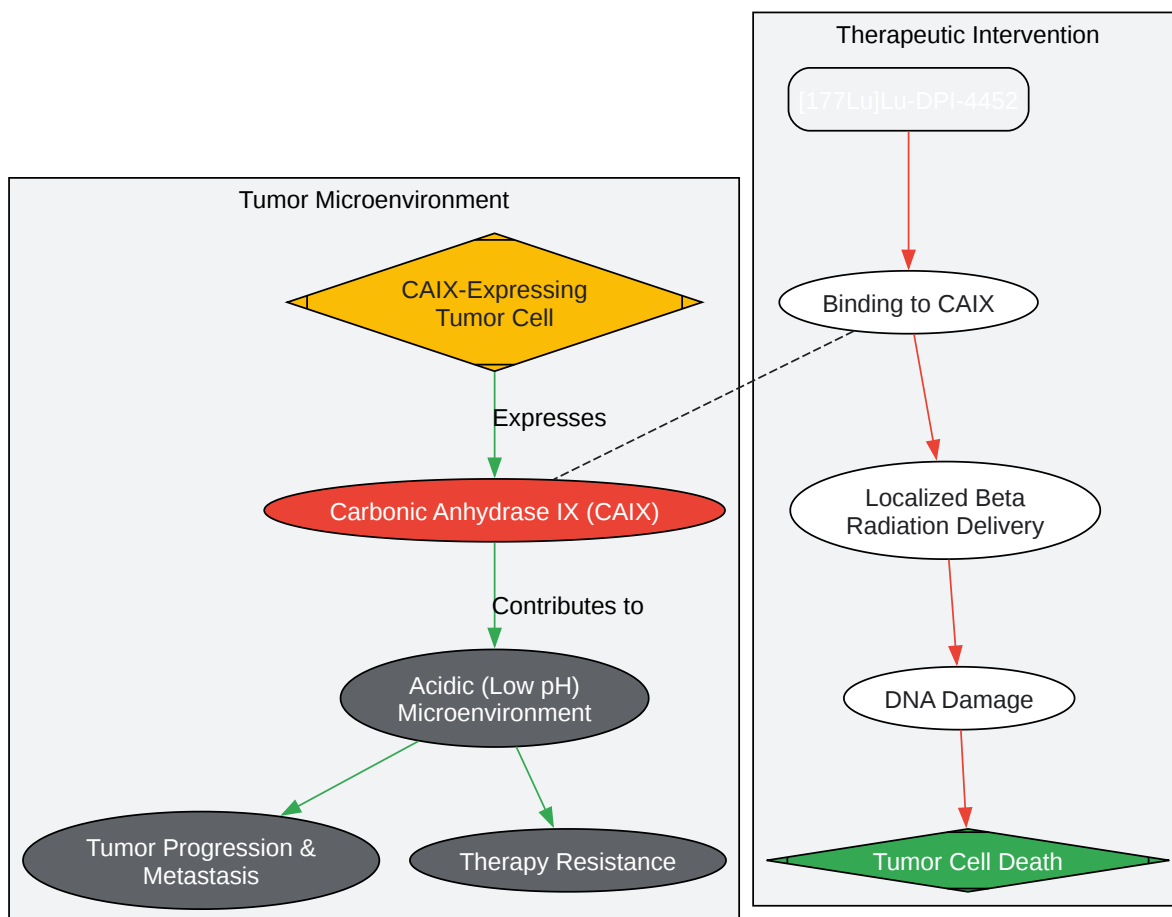
## The Theranostic Approach with DPI-4452

The **DPI-4452** peptide is designed for a theranostic approach, incorporating both diagnostic and therapeutic applications with the same targeting molecule.[\[1\]](#)[\[2\]](#)

- Diagnostic Imaging with  $[68\text{Ga}]\text{Ga-DPI-4452}$ : Prior to therapy, patients can be imaged using Positron Emission Tomography (PET) with  $[68\text{Ga}]\text{Ga-DPI-4452}$ .[\[2\]](#)[\[7\]](#) This allows for:
  - Confirmation of CAIX expression in tumors.[\[2\]](#)
  - Patient selection for  $[177\text{Lu}]\text{Lu-DPI-4452}$  therapy.[\[2\]](#)
  - Whole-body staging of the disease.
  - Dosimetry estimates for the therapeutic agent.
- Targeted Radionuclide Therapy with  $[177\text{Lu}]\text{Lu-DPI-4452}$ : Following diagnostic confirmation,  $[177\text{Lu}]\text{Lu-DPI-4452}$  is administered to deliver targeted beta-radiation to CAIX-expressing tumor cells, leading to cell death and tumor growth inhibition.[\[1\]](#)[\[2\]](#)
- Post-Therapy Monitoring: The therapeutic response can be monitored by various means, including follow-up imaging with  $[68\text{Ga}]\text{Ga-DPI-4452}$  or SPECT/CT imaging to visualize the distribution of  $[177\text{Lu}]\text{Lu-DPI-4452}$ , alongside standard clinical assessments.[\[8\]](#)

## Signaling Pathway and Mechanism of Action

**DPI-4452** targets CAIX, a key enzyme in the tumor microenvironment. CAIX is involved in regulating intra- and extracellular pH, contributing to an acidic tumor microenvironment which promotes tumor progression, metastasis, and therapy resistance.[\[2\]](#) By binding to CAIX on the surface of tumor cells,  $[177\text{Lu}]\text{Lu-DPI-4452}$  delivers a lethal dose of radiation, inducing DNA damage and subsequent cell death.[\[2\]](#)



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Caption: Mechanism of [177Lu]Lu-DPI-4452 targeting CAIX.

## Preclinical Data Summary

The following tables summarize key quantitative data from preclinical studies of [177Lu]Lu-DPI-4452 in xenograft mouse models.

Table 1: In Vivo Tumor Uptake of Radiolabeled DPI-4452

Xenograft Model	Radiotracer	Time Post-Injection	Tumor Uptake (%ID/g)	Tumor-to-Kidney Ratio	Tumor-to-Liver Ratio
HT-29 (CRC)	[177Lu]Lu-DPI-4452	4h	High	1.5	60
SK-RC-52 (ccRCC)	[177Lu]Lu-DPI-4452	4h	High	7.5	300
HT-29 (CRC)	[111In]In-DPI-4452	2h	Maximal	>1	>1
SK-RC-52 (ccRCC)	[111In]In-DPI-4452	1h	Maximal	>1	>1

%ID/g: Percentage of injected dose per gram of tissue.[\[8\]](#)

Table 2: Antitumor Efficacy of [177Lu]Lu-DPI-4452 in Xenograft Models

Xenograft Model	Treatment Group	Dosing Schedule	Outcome
HT-29 (CRC)	Vehicle	Single dose	Continued tumor growth
[177Lu]Lu-DPI-4452	33 MBq, single dose	No significant tumor volume reduction	Continued tumor growth
[177Lu]Lu-DPI-4452	100 MBq, single dose	Significant tumor volume reduction by day 16	
[177Lu]Lu-DPI-4452	33 MBq, 3 weekly doses	Significant tumor volume reduction by day 16	
SK-RC-52 (ccRCC)	Vehicle	Single dose	Continued tumor growth
[177Lu]Lu-DPI-4452	33 MBq, single dose	Significant tumor volume reduction by day 13	Continued tumor growth
[177Lu]Lu-DPI-4452	100 MBq, single dose	Significant tumor volume reduction by day 13	
[177Lu]Lu-DPI-4452	33 MBq, 3 weekly doses	Sustained tumor stasis until day 42	

Data adapted from preclinical studies.[\[1\]](#)[\[8\]](#)

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Protocol 1: In Vivo Biodistribution Study in Xenograft Mouse Models

Objective: To determine the biodistribution and tumor uptake of radiolabeled **DPI-4452**.

#### Materials:

- Tumor-bearing mice (e.g., immunodeficient mice with subcutaneous HT-29 or SK-RC-52 xenografts).
- Radiolabeled **DPI-4452** (e.g., [177Lu]Lu-**DPI-4452** or [111In]In-**DPI-4452**).
- Anesthesia (e.g., isoflurane).
- Gamma counter.
- Standard laboratory equipment for animal handling and dissection.

#### Procedure:

- Administer a known amount of radiolabeled **DPI-4452** intravenously to tumor-bearing mice.
- At predetermined time points (e.g., 1, 2, 4, 24, 48 hours) post-injection, euthanize a cohort of mice.
- Collect blood and dissect key organs and tissues (tumor, kidneys, liver, stomach, small intestine, muscle, bone, etc.).
- Weigh each tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
- Calculate tumor-to-organ ratios.

## Protocol 2: In Vivo Antitumor Efficacy Study

Objective: To evaluate the therapeutic efficacy of [177Lu]Lu-**DPI-4452** in reducing tumor growth.

#### Materials:

- Tumor-bearing mice with established tumors of a specific size.

- [177Lu]Lu-DPI-4452.
- Vehicle control.
- Calipers for tumor measurement.
- Equipment for monitoring animal health (body weight, clinical signs).

#### Procedure:

- Randomize tumor-bearing mice into treatment and control groups.[1]
- Administer [177Lu]Lu-DPI-4452 or vehicle control intravenously according to the planned dosing schedule (e.g., single dose or fractionated doses).[1]
- Measure tumor volume (e.g., using calipers) and body weight at regular intervals (e.g., twice weekly) for the duration of the study (e.g., 42 days).[8]
- Monitor animals for any signs of toxicity.
- At the end of the study, euthanize the animals and collect tumors for further analysis if required.
- Plot tumor growth curves and perform statistical analysis to compare treatment groups with the control group.

## Protocol 3: SPECT/CT Imaging for Monitoring Radioactivity Uptake

Objective: To visualize the biodistribution and quantify the uptake of [177Lu]Lu-DPI-4452 in tumors and organs over time.

#### Materials:

- Tumor-bearing mice.
- [177Lu]Lu-DPI-4452.

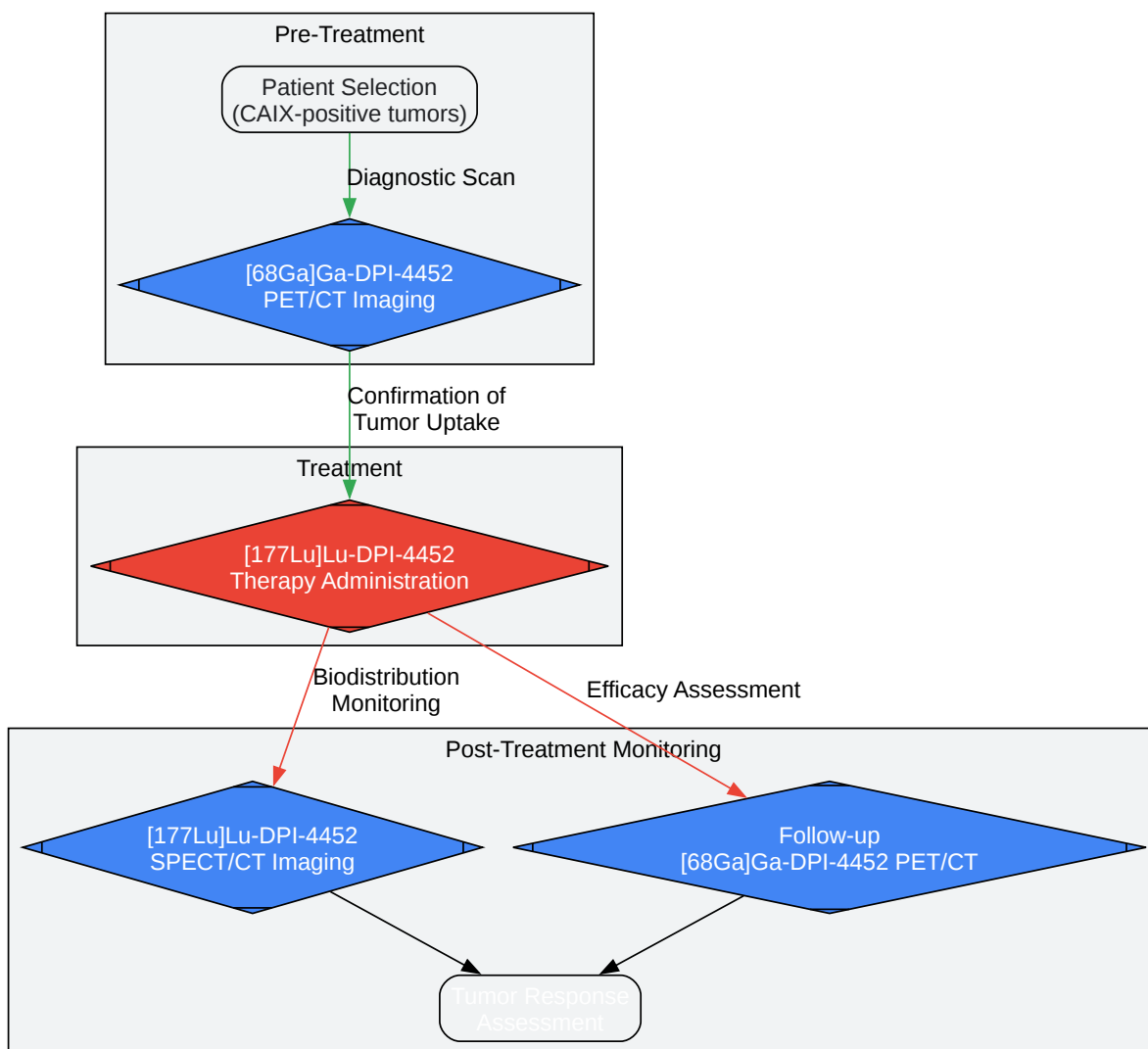
- SPECT/CT scanner.
- Anesthesia.

Procedure:

- Administer [ $^{177}\text{Lu}$ ]Lu-DPI-4452 intravenously to tumor-bearing mice.[8]
- At specified time points (e.g., 4 hours post-injection), anesthetize the mice.[8]
- Position the mice in the SPECT/CT scanner.
- Acquire SPECT and CT images.
- Reconstruct and co-register the images.
- Perform quantitative analysis of the images to determine the radioactivity concentration in regions of interest (e.g., tumor, kidneys, liver).[8]

## Experimental Workflow Visualization





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Caption: Theranostic workflow for  $[^{177}\text{Lu}]\text{Lu-DPI-4452}$ .

## Clinical Trial Overview

A Phase I/II clinical trial (NCT05706129) is currently evaluating the safety, tolerability, and efficacy of [177Lu]Lu-**DPI-4452** in patients with unresectable locally advanced or metastatic solid tumors, including ccRCC, PDAC, and CRC.[7][9] The trial is structured in several parts:

- Part A: Assesses the safety and imaging characteristics of [68Ga]Ga-**DPI-4452**. [7]
- Part B: Aims to determine the recommended dose of [177Lu]Lu-**DPI-4452** for therapy. [7]
- Part C: Evaluates the anti-tumor activity of [177Lu]Lu-**DPI-4452** as a standalone treatment. [7]

Preliminary results from Part A in patients with ccRCC have shown exceptional tumor uptake of [68Ga]Ga-**DPI-4452** with a high tumor-to-background ratio and a favorable safety profile. [10]

## Conclusion

The theranostic pair [68Ga]Ga-**DPI-4452** and [177Lu]Lu-**DPI-4452** holds significant promise for the personalized treatment of CAIX-expressing solid tumors. [2] The protocols and data presented in these application notes provide a framework for researchers and clinicians to effectively monitor the therapeutic response to [177Lu]Lu-**DPI-4452**, from preclinical evaluation to clinical application. The ongoing clinical trials will be crucial in further establishing the clinical utility and safety of this innovative radiopharmaceutical.

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